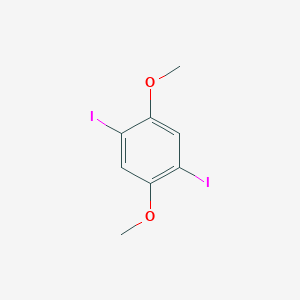

1,4-Diiodo-2,5-dimethoxybenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-diiodo-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVOXVCTGAISRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348627 | |

| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51560-21-5 | |

| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,4-Diiodo-2,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4-diiodo-2,5-dimethoxybenzene, a key intermediate in the development of various organic materials and pharmaceutical compounds. This document provides a comprehensive overview of common synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction

This compound is a halogenated aromatic compound frequently utilized in organic synthesis. Its symmetrical structure and the presence of two iodine atoms make it a valuable building block for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. The methoxy (B1213986) groups activate the benzene (B151609) ring towards electrophilic substitution, facilitating the introduction of the iodine atoms. This guide will focus on the direct iodination of 1,4-dimethoxybenzene (B90301), a common and efficient approach to synthesize the target compound.

Synthesis Pathways

The primary route for the synthesis of this compound involves the electrophilic iodination of 1,4-dimethoxybenzene. Several iodinating agents and reaction conditions have been reported to achieve this transformation effectively. The general reaction is depicted below:

Caption: General synthesis pathway for this compound.

The key to a successful synthesis lies in the choice of the iodinating system, which dictates the reaction's efficiency, selectivity, and environmental impact. This guide will detail three prominent methods.

Comparative Data

The following table summarizes the quantitative data for the different synthesis methods described in this guide, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Iodine & Hydrogen Peroxide | 1,4-dimethoxybenzene | I₂, H₂O₂ (30% aq.), H₂SO₄ | Methanol (B129727) | 4 hours | Reflux | 76 | [1] |

| Potassium Iodide & Potassium Iodate (B108269) | 1,4-dimethoxybenzene | KI, KIO₃, HCl | Methanol/Water | 2-3 hours | Room Temperature | High | [2] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: Iodination using Iodine and Hydrogen Peroxide[1]

This method employs molecular iodine in the presence of hydrogen peroxide as an oxidizing agent to regenerate the active iodinating species.

Workflow:

Caption: Experimental workflow for the synthesis using Iodine and Hydrogen Peroxide.

Procedure:

-

In a 50 mL round-bottom flask, add methanol (10 mL).

-

To the methanol, add 1,4-dimethoxybenzene (0.145 g, 1.0 mmol) and iodine (0.26 g, 1.0 mmol).

-

Add 2 drops of 7.2M sulfuric acid to the mixture.

-

Fit the flask with a water-cooled condenser and bring the mixture to reflux using a heating mantle.

-

Add 30% aqueous hydrogen peroxide (2 mL, 2 mmol) in small portions over 5 minutes.

-

Continue to reflux the mixture for 4 hours.

-

After the reaction is complete, remove the methanol by rotary evaporation.

-

Take up the solid residue in approximately 10 mL of methylene chloride.

-

Transfer the solution to a separatory funnel and wash with an aqueous sodium sulfite solution until the purple color of iodine is discharged.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The product can be further purified by recrystallization.

Method 2: Iodination using Potassium Iodide and Potassium Iodate[2]

This environmentally friendly method utilizes the in-situ generation of an electrophilic iodine species from the reaction of potassium iodide and potassium iodate in the presence of an acid.

Workflow:

Caption: Experimental workflow for the synthesis using KI and KIO₃.

Procedure:

-

Prepare a solution of 1,4-dimethoxybenzene, potassium iodide, and potassium iodate in a mixture of methanol and water. For the di-iodination, at least two equivalents of the iodinating reagent should be used.

-

At room temperature, add dilute hydrochloric acid to the mixture dropwise over a period of 40 to 45 minutes with stirring.

-

Continue stirring the reaction mixture for an additional 2 to 3 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization.

Conclusion

The synthesis of this compound can be readily achieved through the electrophilic iodination of 1,4-dimethoxybenzene. The choice between the presented methods will depend on the specific requirements of the researcher, including desired yield, reaction time, and environmental considerations. The iodine/hydrogen peroxide method offers a good yield in a relatively short time under reflux conditions.[1] The potassium iodide/potassium iodate method provides a high-yielding and environmentally benign alternative that proceeds at room temperature.[2] Both methods are robust and can be scaled for various research and development needs.

References

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene for Researchers and Drug Development Professionals

Introduction: 1,4-Diiodo-2,5-dimethoxybenzene is a symmetrically substituted aromatic compound that serves as a versatile building block in organic synthesis. Its key structural features, namely the two iodine atoms and two methoxy (B1213986) groups on a benzene (B151609) ring, provide multiple reactive sites for the construction of more complex molecular architectures. The electron-donating nature of the methoxy groups activates the benzene ring, while the iodo groups are excellent leaving groups in various cross-coupling reactions. This combination of properties makes it a valuable precursor in the synthesis of a range of organic molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its applications in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₈I₂O₂[1] |

| Molecular Weight | 389.96 g/mol [1][2] |

| CAS Number | 51560-21-5[1][2] |

| Melting Point | 171-176 °C[3][4][5] |

| Appearance | White to light yellow powder/crystal[3][4][5] |

| Purity | >98.0% (GC)[3][4][5] |

Solubility: Information on its solubility in various solvents is not extensively documented in the readily available literature. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and hot acetonitrile (B52724), and poorly soluble in water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of 1,4-dimethoxybenzene (B90301).

Materials:

-

1,4-dimethoxybenzene

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Acetonitrile

Procedure:

-

Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred solution of 1,4-dimethoxybenzene.

-

Heat the reaction mixture on a steam bath for approximately 2 hours.

-

Cool the mixture in an ice-water bath, which should result in the formation of a crystalline mass.

-

Collect the crude product by filtration and wash it with a small amount of cold acetic acid.

-

Suspend the crude product in water and, with vigorous stirring, add small portions of sodium bisulfite or sodium thiosulfate until the color of the solid changes from gray to white. This step is to quench any unreacted iodine.

-

Collect the white solid by filtration, wash it thoroughly with water, and allow it to air dry.

-

For further purification, recrystallize the crude product from boiling acetonitrile.

Purification of this compound

Recrystallization: As mentioned in the synthesis protocol, recrystallization from boiling acetonitrile is an effective method for purifying the crude product.

Column Chromatography: For higher purity, column chromatography can be employed. A general protocol for a structurally similar compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene, suggests using a silica (B1680970) gel column with a non-polar eluent system.[6]

Materials:

-

Crude this compound

-

Silica gel

-

Dichloromethane (DCM)

-

Hexane or petroleum ether

Procedure:

-

Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., hexane/DCM).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low-polarity mixture (e.g., hexane/DCM, 9:1) and gradually increasing the proportion of the more polar solvent.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chemical Reactivity and Applications in Synthesis

The two iodine atoms in this compound are highly amenable to substitution through various palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can undergo mono- or di-arylation via Suzuki coupling to form biaryl or terphenyl structures, which are common motifs in bioactive molecules and organic materials. While specific examples directly utilizing this compound in the synthesis of bioactive compounds are not prevalent in the literature, the general utility of Suzuki coupling in synthesizing bioactive pyrones has been demonstrated.[7][8]

General Protocol for Suzuki Coupling:

-

In a reaction vessel, combine this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water, THF/water).

-

Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is a powerful tool for the synthesis of substituted alkynes. This compound can be used in Sonogashira couplings to introduce one or two alkynyl groups, leading to the formation of precursors for conjugated polymers and other functional materials.

General Protocol for Sonogashira Coupling:

-

To a reaction flask under an inert atmosphere, add this compound, the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).

-

Add an anhydrous, degassed solvent (e.g., THF or toluene).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

After completion, perform a workup by removing the solvent, adding water, and extracting the product with an organic solvent.

-

Dry the organic layer and concentrate it.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is a versatile synthetic intermediate, there is limited direct evidence in the public domain of its use as a core scaffold in marketed drugs or late-stage clinical candidates. However, the dimethoxybenzene moiety is present in numerous bioactive natural products and synthetic compounds. The di-iodo substitution pattern provides a convenient handle for the elaboration of this core structure through cross-coupling reactions, suggesting its potential as a starting material in the synthesis of novel chemical entities for drug discovery programs. For instance, various dimethoxybenzene derivatives have been investigated for their potential as inhibitors of rhinovirus infection and as anticancer agents.[9][10]

The strategic placement of functional groups on the dimethoxybenzene core, facilitated by the iodo groups, allows for the exploration of chemical space around this privileged scaffold. This could lead to the discovery of new ligands for various biological targets, such as G-protein coupled receptors (GPCRs) and protein kinases, which are major classes of drug targets.[11][12][13][14]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. It may be harmful if swallowed, inhaled, or absorbed through the skin. It is also light-sensitive. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to light and incompatible materials such as oxidizing agents.

Disposal: Dispose of this chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key cross-coupling reactions, make it an attractive starting material for the synthesis of a wide range of organic compounds. While its direct application in drug development is not yet widely documented, its structural features suggest significant potential for its use in the synthesis of novel bioactive molecules. This technical guide provides researchers and drug development professionals with the essential information needed to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | C8H8I2O2 | CID 639173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,4-ジヨード-2,5-ジメトキシベンゼン | this compound | 51560-21-5 | 東京化成工業株式会社 [tcichemicals.com]

- 4. Strategies for the discovery of biased GPCR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 51560-21-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene (CAS: 51560-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile building block in synthetic organic chemistry. Its symmetrically substituted benzene (B151609) ring, featuring two methoxy (B1213986) and two iodo groups, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role as a key intermediate in the development of novel therapeutic agents. The strategic placement of the iodo-substituents allows for a variety of coupling reactions, making it a valuable precursor for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51560-21-5 | [1] |

| Molecular Formula | C₈H₈I₂O₂ | [1] |

| Molecular Weight | 389.96 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 172.0 - 176.0 °C | [2] |

| Boiling Point | 382.9 °C (Predicted) | |

| Density | 2.147 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as CDCl₃. | |

| InChIKey | GLVOXVCTGAISRY-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following table summarizes typical spectroscopic data.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.85 (s, 6H, 2 x -OCH₃), 7.25 (s, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 56.8 (-OCH₃), 85.9 (C-I), 119.9 (Ar-CH), 152.9 (C-OCH₃) |

| Mass Spectrometry (EI) | m/z: 390 [M]⁺, 375 [M-CH₃]⁺, 248 [M-I]⁺, 121 [M-2I-CH₃]⁺ |

Synthesis

The primary synthetic route to this compound involves the direct electrophilic iodination of 1,4-dimethoxybenzene (B90301). The electron-donating nature of the methoxy groups activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Since the para positions are already occupied by methoxy groups, iodination occurs at the two available ortho positions.

Experimental Protocol: Iodination of 1,4-Dimethoxybenzene

This protocol is adapted from established methods for the iodination of activated aromatic compounds.

Materials:

-

1,4-Dimethoxybenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or Hydrogen Peroxide (H₂O₂) as an oxidizing agent

-

Methanol (B129727) or Acetic Acid as solvent

-

Sulfuric acid (catalytic amount, if using H₂O₂)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene in a suitable solvent (e.g., methanol or acetic acid).

-

Add iodine (I₂) to the solution. The molar ratio of iodine to 1,4-dimethoxybenzene is typically 2.2:1 to ensure di-iodination.

-

Slowly add the oxidizing agent (e.g., periodic acid or a mixture of hydrogen peroxide and catalytic sulfuric acid) to the reaction mixture. The oxidant is necessary to generate the electrophilic iodine species in situ.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

If the reaction was performed in an acidic medium, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Yield: Typical yields for this reaction range from moderate to high, depending on the specific conditions and scale.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of organic molecules, some of which have shown potential in drug discovery. The carbon-iodine bonds are particularly amenable to cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse substituents.

While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest. For instance, it can be a starting material for the synthesis of substituted 1,4-benzoquinones. Benzoquinone derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

The general synthetic utility of this compound in accessing novel chemical entities for drug discovery is depicted in the following logical relationship diagram.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its iodo substituents make it an attractive starting material for the synthesis of diverse and complex molecules. Further exploration of its utility in the synthesis of novel bioactive compounds is a promising area for future research and development in the pharmaceutical industry.

References

An In-Depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of 1,4-Diiodo-2,5-dimethoxybenzene (CAS No. 51560-21-5). This versatile aromatic compound serves as a crucial building block in organic synthesis and holds potential for applications in proteomics research and materials science.

Core Properties and Data

This compound is a white to light yellow crystalline powder. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C₈H₈I₂O₂ | [1][2] |

| Molecular Weight | 389.96 g/mol | [1][2] |

| CAS Number | 51560-21-5 | [1] |

| Melting Point | 171-176 °C | [3][4] |

| Boiling Point | 382.9 ± 42.0 °C at 760 mmHg | [3] |

| Density | 2.1 ± 0.1 g/cm³ | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | >98.0% (GC) | [4] |

Synthesis and Purification: Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and purification of this compound, compiled from various established methodologies.

Synthesis of this compound

This protocol describes the direct iodination of 1,4-dimethoxybenzene (B90301).

Materials:

-

1,4-dimethoxybenzene

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene (1 equivalent) in glacial acetic acid.

-

Prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid.

-

Slowly add the ICl solution to the 1,4-dimethoxybenzene solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture on a steam bath for approximately 2 hours.[5]

-

Cool the mixture in an ice-water bath, which should result in the precipitation of a crystalline mass.[5]

-

Collect the crude product by vacuum filtration and wash it sparingly with cold acetic acid.[5]

-

Suspend the collected solid in water. With good stirring, add a saturated solution of sodium bisulfite or sodium thiosulfate portion-wise until the characteristic color of iodine is no longer present, and the solid becomes white.[6] This step is crucial for removing unreacted iodine.

-

Collect the white solid by vacuum filtration, wash thoroughly with deionized water, and air dry.

Purification by Recrystallization

For obtaining a high-purity product, recrystallization is recommended.

Procedure:

-

Transfer the crude, dried this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as acetonitrile or a dichloromethane-ethanol mixture.[5][6]

-

Gently heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional hot solvent if necessary.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methoxy (B1213986) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum can be used to identify the characteristic functional groups present, such as C-O ether linkages and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum for this compound is available on public databases such as PubChem.[7]

Experimental Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflow, as well as a conceptual diagram of its application as a synthetic building block.

Caption: Synthesis and Purification Workflow.

Caption: Role as a Synthetic Intermediate.

Safety Information

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] It is also light-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. This compound is incompatible with strong oxidizing agents.[3] For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:51560-21-5 | Chemsrc [chemsrc.com]

- 4. This compound | 51560-21-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H8I2O2 | CID 639173 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diiodo-2,5-dimethoxybenzene, a versatile chemical intermediate. The document details its chemical properties, provides an established experimental protocol for its synthesis, and explores its primary applications in organic synthesis and crystal engineering. While direct biological applications are not extensively documented, the relevance of the dimethoxybenzene scaffold in medicinal chemistry is discussed, highlighting potential avenues for future research and drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a symmetrically substituted aromatic compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51560-21-5 | [1][2] |

| Molecular Formula | C₈H₈I₂O₂ | [1][2] |

| Molecular Weight | 389.96 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 171-176 °C | |

| Boiling Point | 382.9 ± 42.0 °C at 760 mmHg | [1] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| Solubility | Information not widely available, likely soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the iodination of 1,4-dimethoxybenzene (B90301). A high-yield protocol utilizes bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (Ipyr₂BF₄) as the iodinating agent.

Experimental Protocol: Iodination of 1,4-dimethoxybenzene

This protocol is adapted from a reported efficient, multigram-scale synthesis.

Materials:

-

1,4-dimethoxybenzene

-

Bis(pyridine)iodonium(I) tetrafluoroborate (Ipyr₂BF₄)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Diethyl ether (Et₂O)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 1,4-dimethoxybenzene (0.5 g, 3.63 mmol) in dry dichloromethane (17 mL), add trifluoromethanesulfonic acid (2.28 g, 15.20 mmol) and bis(pyridine)iodonium(I) tetrafluoroborate (2.83 g, 7.59 mmol).

-

Stir the solution at room temperature for 3 hours under an argon atmosphere.

-

Pour the reaction mixture into water (50 mL).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry with sodium sulfate (Na₂SO₄), and evaporate the solvent.

-

Wash the resulting residue with diethyl ether (10 mL) and acetone (10 mL).

-

This procedure yields this compound (1.35 g, 96% yield).

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Applications in Research and Development

Currently, this compound is primarily utilized as a versatile building block in organic synthesis and for studies in crystal engineering.

Precursor in Organic Synthesis

The diiodo-functionality of this compound makes it an excellent precursor for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of various substituents at the 1 and 4 positions, leading to the synthesis of more complex molecules. The methoxy (B1213986) groups can also be demethylated to yield the corresponding hydroquinone, providing another avenue for derivatization.

Diagram 2: Synthetic Utility of this compound

Caption: Synthetic pathways originating from this compound.

Role in Crystal Engineering

The symmetrical nature and the presence of iodine atoms in this compound make it a subject of interest in crystal engineering. The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This has implications for the design of new materials with specific structural and electronic properties.

Relevance to Drug Development and Future Perspectives

While there is limited direct evidence of the biological activity of this compound itself, the dimethoxybenzene scaffold is present in numerous biologically active compounds. Derivatives of dimethoxybenzene have been reported to exhibit a range of pharmacological activities, including antimicrobial and anticancer properties.

For instance, various dimethoxybenzene derivatives have been synthesized and evaluated for their potential as inhibitors of rhinovirus 14 infection. Furthermore, other studies have explored the cytotoxic activities of heteroatom-substituted benzoquinones, which can be synthesized from dimethoxybenzene precursors.

The synthetic versatility of this compound makes it a valuable starting material for the creation of libraries of novel dimethoxybenzene derivatives. These libraries could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. Researchers in drug development could utilize this compound as a scaffold to design and synthesize novel molecules with potential applications in areas such as oncology, virology, and anti-infective therapies. The exploration of its derivatives could unveil new structure-activity relationships and pave the way for the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a valuable aromatic organic compound that serves as a versatile building block in synthetic chemistry. Its symmetrically substituted benzene (B151609) core, featuring two iodo and two methoxy (B1213986) groups, offers multiple reactive sites for the construction of complex molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring, while the iodo substituents are excellent leaving groups in various cross-coupling reactions. This unique combination of features makes it a sought-after precursor in the synthesis of pharmaceuticals, novel materials, and fine chemicals. This guide provides a comprehensive overview of its structural formula, physicochemical properties, a detailed experimental protocol for its synthesis, and its key applications.

Structural Formula and Chemical Properties

The structural formula of this compound reveals a benzene ring substituted at positions 1 and 4 with iodine atoms and at positions 2 and 5 with methoxy groups. This substitution pattern belongs to the C2h point group, conferring a degree of symmetry to the molecule.

Chemical Structure:

The IUPAC name for this compound is this compound[1][2]. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51560-21-5[1][2] |

| Molecular Formula | C₈H₈I₂O₂[1][2] |

| Molecular Weight | 389.96 g/mol [1] |

| InChI | InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3[1] |

| SMILES | COC1=CC(=C(C=C1I)OC)I[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 171-176 °C |

| Boiling Point | 382.9 ± 42.0 °C at 760 mmHg |

| Density | 2.1 ± 0.1 g/cm³ |

| LogP | 3.78 |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected and reported spectroscopic data.

Table 3: NMR Spectral Data (Predicted and from Related Compounds)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | CDCl₃ | ~7.1-7.3 | Singlet | The two aromatic protons are chemically equivalent due to the molecule's symmetry. Their exact shift is influenced by the four substituents. |

| CDCl₃ | ~3.8-3.9 | Singlet | The six protons of the two equivalent methoxy groups. Based on data for similar iodinated dimethoxybenzenes, a singlet in this region is expected[3]. | |

| ¹³C NMR | CDCl₃ | ~152-154 | - | Aromatic carbons attached to methoxy groups (C2, C5). |

| CDCl₃ | ~122-124 | - | Aromatic carbons attached to hydrogen (C3, C6). | |

| CDCl₃ | ~90-92 | - | Aromatic carbons attached to iodine (C1, C4). The heavy atom effect of iodine causes a significant upfield shift. | |

| CDCl₃ | ~56-58 | - | Methoxy carbons. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 1,4-dimethoxybenzene (B90301). The electron-rich nature of the starting material facilitates the introduction of two iodine atoms onto the aromatic ring. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as iodic acid or periodic acid, in an acidic medium.

Experimental Protocol: Iodination of 1,4-Dimethoxybenzene

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

-

1,4-Dimethoxybenzene

-

Iodine (I₂)

-

Iodic acid (HIO₃) or Periodic acid (H₅IO₆)

-

Glacial Acetic Acid

-

Sulfuric Acid (concentrated)

-

Deionized Water

-

Sodium thiosulfate (B1220275) solution (10% w/v)

-

Methanol (B129727) or Ethanol (B145695) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxybenzene in glacial acetic acid.

-

To this solution, add iodine powder.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

In a separate beaker, prepare a solution of the oxidizing agent (iodic acid or periodic acid) in a small amount of water and glacial acetic acid.

-

Add the oxidizing agent solution dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash the solid with deionized water.

-

To remove any unreacted iodine, wash the crude product with a 10% sodium thiosulfate solution until the filtrate is colorless.

-

Wash the product again with deionized water.

-

Purify the crude this compound by recrystallization from a suitable solvent such as methanol or ethanol to obtain a crystalline solid.

-

Dry the purified product under vacuum.

Synthesis Workflow Diagram

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of organic molecules due to the reactivity of its carbon-iodine bonds.

Cross-Coupling Reactions

The iodo substituents are highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds, conjugated polymers, and other functional materials.

-

Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are precursors to various functional groups and can be used to build rigid, linear molecules[4].

Logical Relationship of Cross-Coupling Applications

Materials Science

In materials science, this compound is used as a monomer in the synthesis of conjugated polymers. The resulting polymers often possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dimethoxy groups enhance the solubility of the resulting polymers, which is crucial for their processing.

Drug Development

While not a final drug product itself, this compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The ability to selectively functionalize the iodo positions allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. The dimethoxybenzene core is found in a number of natural products and pharmacologically active compounds.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin[5]. It may be harmful if swallowed or inhaled[5]. It is also light-sensitive[5].

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, vapor, mist, or gas[5].

-

Avoid contact with skin and eyes[5].

-

Store in a cool, dry, dark place in a tightly sealed container[5].

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5].

-

Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention[5].

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention[5].

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[5].

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in organic synthesis. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers in academia and industry. The ability to readily synthesize this compound and subsequently elaborate it into more complex structures underscores its importance in the development of new pharmaceuticals, functional materials, and other high-value chemical entities. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | C8H8I2O2 | CID 639173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:51560-21-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Solubility of 1,4-Diiodo-2,5-dimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diiodo-2,5-dimethoxybenzene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, along with qualitative solubility information inferred from related compounds and synthetic procedures.

Qualitative Solubility Profile

General solubility observations for structurally similar compounds support this expectation:

-

1,4-Diiodobenzene : This related compound is reported to be soluble in common organic solvents such as ether, ethyl acetate, and dichloromethane, with good solubility in alcohol-based organic solvents, but it is insoluble in water.[1]

-

1,4-Dimethoxybenzene : This precursor is sparingly soluble in water but exhibits good solubility in organic solvents like ethanol, acetone, and chloroform.[2]

These observations suggest that this compound will likely exhibit good solubility in a range of common organic solvents. For instance, a synthesis of a related compound involved recrystallization from acetone, indicating a degree of solubility in this solvent.[3]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, standardized experimental protocols are necessary. The following methodologies are adapted from established laboratory procedures for determining the solubility of solid organic compounds.[4][5][6]

2.1. General Qualitative Solubility Test

This test provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected organic solvent in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[5] A vortex mixer can be used for more consistent agitation.

-

Observe the mixture. The compound is considered soluble if it dissolves completely. It is partially soluble if some, but not all, of the solid dissolves. It is insoluble if no significant amount of the solid dissolves.[5]

-

Record the observations for each solvent.

2.2. Semi-Quantitative Solubility Determination (Shake-Flask Method)

This widely used method can provide a more quantitative measure of solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen.

-

Weigh the remaining solid residue (the dissolved solute).

-

Calculate the solubility in terms of g/L or mg/mL.

Data Presentation

As quantitative data becomes available through the experimental procedures described above, it should be summarized in a clear and structured format for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined |

| Chloroform | 119.38 | 1.49 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The logical flow of determining the solubility of an organic compound can be visualized as follows.

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a framework for understanding and determining the solubility of this compound. For precise applications, it is imperative that researchers perform their own solubility tests using the described protocols to obtain quantitative data relevant to their specific experimental conditions.

References

An In-depth Technical Guide to the Safety and Handling of 1,4-Diiodo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-diiodo-2,5-dimethoxybenzene (CAS No: 51560-21-5), a chemical intermediate used in various research and development applications. Due to the limited availability of extensive toxicological data, a cautious approach is recommended when handling this compound.

Hazard Identification and Classification

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1] While comprehensive toxicological properties have not been thoroughly investigated, the available data necessitates careful handling to avoid adverse health effects.[2] It is also noted to be light-sensitive.[1]

Summary of Hazards:

-

Eye Irritation: Causes eye irritation.[1]

-

Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[1]

-

Respiratory Irritation: Causes respiratory tract irritation and may be harmful if inhaled.[1][2]

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[1]

-

Chronic Effects: No data available.[1]

Quantitative Safety Data

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The information presented in this guide is based on standardized Safety Data Sheets (SDS) provided by chemical suppliers.

Safe Handling and Storage

4.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

4.2. Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2] |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used. Respirators must be NIOSH (US) or CEN (EU) approved.[2] |

4.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid the formation and inhalation of dust and aerosols.[2]

-

Wash hands thoroughly after handling.

-

Use proper glove removal technique to avoid skin contact with the product.[2]

4.4. Storage Conditions:

-

Keep the container tightly closed.[2]

-

Protect from light.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

First-Aid Measures

Immediate medical attention should be sought in all cases of significant exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician.[1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Consult a physician.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 4.2. Evacuate personnel to a safe area. Avoid breathing dust.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleaning: Sweep up the spilled material without creating dust and place it in a suitable, closed container for disposal.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen iodide may be formed.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]

Visualizations

Experimental Workflow: Safe Handling and Emergency Response

The following diagram illustrates the general workflow for safely handling this compound and the appropriate response in case of an accidental exposure.

Caption: Workflow for handling this compound and responding to exposure.

References

A Technical Review of Synthetic Methodologies for 1,4-Diiodo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,5-dimethoxybenzene is a valuable aromatic building block in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and complex molecular architectures. Its two iodine atoms provide reactive handles for a variety of cross-coupling reactions, while the dimethoxy groups influence the electronic properties and solubility of the resulting molecules. This technical guide provides a comprehensive review of the existing literature on the synthesis of this compound, presenting a comparative analysis of different methodologies, detailed experimental protocols, and a summary of quantitative data.

Synthetic Strategies: An Overview

The primary route to this compound involves the direct electrophilic di-iodination of the readily available starting material, 1,4-dimethoxybenzene (B90301). The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring towards electrophilic substitution, directing the incoming iodine atoms to the ortho positions. A variety of iodinating agents and reaction conditions have been explored to achieve this transformation efficiently. This review will focus on the most prominent and well-documented methods.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method for this compound depends on factors such as desired yield, purity, scalability, and the availability and cost of reagents. The following table summarizes the quantitative data for the key synthetic approaches discussed in this review.

| Method | Iodinating Agent(s) | Solvent(s) | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference(s) |

| Method 1: Periodic Acid/Iodine | Periodic acid dihydrate (H₅IO₆·2H₂O), Iodine (I₂) | Glacial acetic acid, Water | Sulfuric acid | 1 | 65-70 | 80-87 (est.) | [1] |

| Method 2: Iodide/Iodate (B108269) | Potassium iodide (KI), Potassium iodate (KIO₃) | Methanol (B129727), Water | Hydrochloric acid | 2-3 | Room Temp. | Moderate | |

| Method 3: N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) | Acetonitrile | Trifluoroacetic acid (catalytic) | < 16 | Room Temp. | Good (est.) | [2][3] |

| Method 4: Iodine/Hydrogen Peroxide | Iodine (I₂), 30% Hydrogen peroxide (H₂O₂) | Water | None | Not specified | Not specified | 94 (conversion) | [4] |

| Method 5 (Unsuccessful) | Iodine (I₂), 30% Hydrogen peroxide (H₂O₂) | Solvent-free | None | 23 | 45 | 0 | [5][6] |

est. = estimated yield based on similar reactions.

Detailed Experimental Protocols

Method 1: Di-iodination using Periodic Acid and Iodine

This method is adapted from a reliable Organic Syntheses procedure for the iodination of a similarly activated aromatic compound.[1]

Reaction Scheme:

A representative reaction workflow.

Materials:

-

1,4-Dimethoxybenzene

-

Periodic acid dihydrate (H₅IO₆·2H₂O)

-

Iodine (I₂)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Water

-

Acetone (B3395972) (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 1,4-dimethoxybenzene (0.101 mol), periodic acid dihydrate (0.0215 mol), and iodine (0.0402 mol).

-

Prepare a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL) and add it to the reaction mixture.

-

Heat the resulting purple solution to 65-70 °C with stirring for approximately 1 hour, or until the color of the iodine dissipates.

-

Cool the reaction mixture and dilute it with approximately 250 mL of water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a minimal amount of boiling acetone to yield colorless, fine needles of this compound.

Method 2: Di-iodination using Potassium Iodide and Potassium Iodate

This method utilizes the in-situ generation of an electrophilic iodine species. The di-iodination would require at least two equivalents of the iodinating reagent.

Reaction Scheme:

A representative reaction workflow.

Materials:

-

1,4-Dimethoxybenzene

-

Potassium iodide (KI)

-

Potassium iodate (KIO₃)

-

Methanol

-

Water

-

Dilute hydrochloric acid

-

Dichloromethane (for extraction)

Procedure:

-

Prepare a solution of 1,4-dimethoxybenzene, potassium iodide (at least 2 equivalents), and potassium iodate (at least 1 equivalent) in a mixture of methanol and water.

-

At room temperature, slowly add dilute hydrochloric acid to the mixture over 40-45 minutes with stirring.

-

Continue stirring for an additional 2-3 hours.

-

Dilute the reaction mixture with water and extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Method 3: Di-iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and efficient iodinating agent for activated aromatic compounds.[2][3]

Reaction Scheme:

A representative reaction workflow.

Materials:

-

1,4-Dimethoxybenzene

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve 1,4-dimethoxybenzene in acetonitrile.

-

Add at least 2.2 equivalents of N-Iodosuccinimide to the solution.

-

Add a catalytic amount of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for up to 16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Discussion of Synthetic Pathways and Logical Relationships

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The logical flow of the reaction involves the generation of an electrophilic iodine species which then attacks the electron-rich aromatic ring of 1,4-dimethoxybenzene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 1,4-Diiodo-2,5-dimethoxybenzene: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diiodo-2,5-dimethoxybenzene, a key aromatic organic compound. It details its historical discovery, initial synthesis, and subsequent evolution of synthetic methodologies. This document serves as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and materials science, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to K.H. Slotta and K.H. Soremba in 1936. Their pioneering work involved the direct iodination of 1,4-dimethoxybenzene (B90301). This discovery was a significant advancement in the field of aromatic chemistry, providing a foundational method for the synthesis of di-iodinated benzene (B151609) derivatives. These compounds have since become crucial building blocks in the development of novel organic materials and pharmaceutical agents.

The initial synthesis was achieved through the reaction of 1,4-dimethoxybenzene with iodine in the presence of an oxidizing agent, a method that has been refined over the decades but remains a cornerstone of aromatic halogenation.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical and spectroscopic properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 51560-21-5 | [1] |

| Molecular Formula | C₈H₈I₂O₂ | [1] |

| Molecular Weight | 389.96 g/mol | [1] |

| Melting Point | 172-176 °C | |

| Boiling Point | Not available | |

| Appearance | White to light yellow powder/crystals | |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR (CDCl₃) | δ 7.19 (s, 2H), 3.83 (s, 6H) | [2] |

| ¹³C NMR (CDCl₃) | δ 153.25, 121.63, 85.57, 57.33 | [2] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | |

| Infrared (IR) Spectroscopy | Data available in spectral databases. |

Synthetic Methodologies

The synthesis of this compound has evolved since its initial discovery. Below are detailed protocols for both the historical synthesis and a more modern, efficient approach.

Historical Synthesis: The Slotta-Soremba Method (1936)

This method describes the direct iodination of 1,4-dimethoxybenzene using iodine and an oxidizing agent.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: 1,4-dimethoxybenzene, iodine, potassium iodate, and sulfuric acid are added to glacial acetic acid.

-

Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by washing with water. The solid is then recrystallized from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield pure this compound.

Modern Synthetic Approach

More contemporary methods often employ milder and more efficient iodinating agents. One such method involves the use of N-iodosuccinimide (NIS) as the iodine source.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 1,4-dimethoxybenzene and a suitable solvent, such as acetonitrile (B52724) or dichloromethane.

-

Reagents: N-iodosuccinimide (2.2 equivalents) is added to the solution in portions at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The two iodine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce a wide range of functional groups. This reactivity makes it a valuable precursor for the synthesis of:

-

Conjugated Polymers: Used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

-

Pharmaceutical Compounds: Serves as a scaffold for the synthesis of complex molecules with potential biological activity.

-

Fluorescent Probes: The rigid aromatic core can be functionalized to create molecules with specific photophysical properties for use in bioimaging and sensing applications.

References

Spectroscopic and Spectrometric Characterization of 1,4-Diiodo-2,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1,4-diiodo-2,5-dimethoxybenzene (CAS RN: 51560-21-5). The information presented herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this key chemical intermediate. The data is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | Singlet | 2H | Ar-H |

| ~3.9 | Singlet | 6H | -OCH₃ |

Note: Experimental ¹H NMR data was not available in the searched literature. The provided data is a prediction based on the chemical structure.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 152.9 | Ar-C -O |

| 123.6 | Ar-C -H |

| 86.1 | Ar-C -I |

| 56.8 | -OC H₃ |

Solvent: CDCl₃. Reference: S.M. Waybright, C.P. Singleton, K. Wachter, C.J. Murphy, U.H.F. Bunz, J. Am. Chem. Soc., 2001, 123, 1828.[1]

Table 3: IR Spectroscopic Data (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1480 | Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (aryl ether) |

| Below 800 | Medium-Strong | C-I stretch, C-H out-of-plane bend |

Note: This data is based on a vapor phase spectrum. Solid-state measurements may show slight variations.

Table 4: Mass Spectrometric Data (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 390 | ~100 | [M]⁺ (Molecular Ion) |

| 375 | Moderate | [M-CH₃]⁺ |

| 248 | Moderate | [M-I]⁺ |

| 121 | Low | [M-2I-CH₃]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds. The molecular ion peak is expected to be the base peak due to the stability of the aromatic system.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz is suitable for these analyses.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Solid-State FT-IR (ATR) Protocol:

-

Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a pure, solid sample, a direct insertion probe can be used. Alternatively, for analysis of mixtures or to confirm purity, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound by comparing the observed fragments with predicted fragmentation pathways.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

References

The Versatile Building Block: A Technical Guide to the Research Applications of 1,4-Diiodo-2,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodo-2,5-dimethoxybenzene is a versatile aromatic compound that serves as a valuable building block in a multitude of research applications. Its symmetrically substituted diiodo- and dimethoxy- functionalities on a benzene (B151609) core render it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex organic molecules, functional polymers, and novel materials. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in organic synthesis, materials science, and its potential in medicinal chemistry. Detailed experimental protocols for key reactions, quantitative data, and visual representations of synthetic pathways are presented to facilitate its adoption in academic and industrial research settings.

Core Chemical and Physical Properties

This compound is a crystalline solid that is readily available from commercial suppliers. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 51560-21-5[1] |

| Molecular Formula | C₈H₈I₂O₂[1] |

| Molecular Weight | 389.96 g/mol [1] |